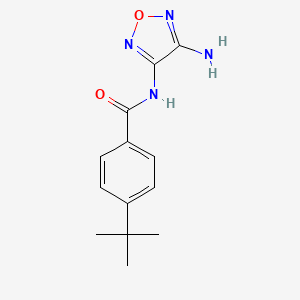![molecular formula C13H14N4O2 B14945037 7-Acetyl-4-ethyl-6-methyl-1,4,4a,7a-tetrahydrofuro[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14945037.png)
7-Acetyl-4-ethyl-6-methyl-1,4,4a,7a-tetrahydrofuro[2,3-b]pyrazine-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ACETYL-2-CYANO-4-ETHYL-6-METHYL-1,4,4A,7A-TETRAHYDROFURO[2,3-B]PYRAZIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-ACETYL-2-CYANO-4-ETHYL-6-METHYL-1,4,4A,7A-TETRAHYDROFURO[2,3-B]PYRAZIN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dry acetone and catalysts such as anhydrous potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-ACETYL-2-CYANO-4-ETHYL-6-METHYL-1,4,4A,7A-TETRAHYDROFURO[2,3-B]PYRAZIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium azide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Applications De Recherche Scientifique
7-ACETYL-2-CYANO-4-ETHYL-6-METHYL-1,4,4A,7A-TETRAHYDROFURO[2,3-B]PYRAZIN-3-YL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 7-ACETYL-2-CYANO-4-ETHYL-6-METHYL-1,4,4A,7A-TETRAHYDROFURO[2,3-B]PYRAZIN-3-YL CYANIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: These compounds share some structural similarities and are known for their biological activities.
Coumarin derivatives: Another class of compounds with similar applications in medicinal chemistry.
Uniqueness
What sets 7-ACETYL-2-CYANO-4-ETHYL-6-METHYL-1,4,4A,7A-TETRAHYDROFURO[2,3-B]PYRAZIN-3-YL CYANIDE apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C13H14N4O2 |
|---|---|
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
7-acetyl-4-ethyl-6-methyl-4a,7a-dihydro-1H-furo[2,3-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C13H14N4O2/c1-4-17-10(6-15)9(5-14)16-12-11(7(2)18)8(3)19-13(12)17/h12-13,16H,4H2,1-3H3 |
Clé InChI |
XTQMEILLOYOLLS-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2C(C(=C(O2)C)C(=O)C)NC(=C1C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[2-(4-methylphenoxy)ethyl]naphthalene-1-sulfonamide](/img/structure/B14944967.png)
![(2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B14944980.png)
![5-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B14944982.png)
![ethyl 5-(1-methyl-1H-indol-3-yl)-3-[(phenylcarbonyl)amino]-6-(pyridin-2-yl)pyrazine-2-carboxylate](/img/structure/B14944990.png)

![1-(5-Acetyl-3-methyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone](/img/structure/B14945002.png)
![4,6-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol](/img/structure/B14945009.png)
![1-(benzenesulfonyl)-N-[4-(piperidine-1-carbonyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B14945016.png)
![Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B14945032.png)

![Ethyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14945054.png)
![4-{[(2Z)-3-(furan-2-ylmethyl)-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid](/img/structure/B14945057.png)
![N-(2-phenoxyethyl)-4-[2-(1H-tetrazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B14945061.png)

